molecular formula C17H20ClN B12257179 N-[(4-tert-butylphenyl)methyl]-4-chloroaniline

N-[(4-tert-butylphenyl)methyl]-4-chloroaniline

Cat. No.: B12257179
M. Wt: 273.8 g/mol
InChI Key: BPEVKXBECBWIFY-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)methyl]-4-chloroaniline is an organic compound with the molecular formula C17H20ClN. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group and a 4-chloroaniline moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-chloroaniline

InChI

InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-13(5-7-14)12-19-16-10-8-15(18)9-11-16/h4-11,19H,12H2,1-3H3

InChI Key

BPEVKXBECBWIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)methyl]-4-chloroaniline typically involves the reaction of 4-chlorobenzyl chloride with 4-tert-butylbenzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)methyl]-4-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-tert-butylphenyl)methyl]-4-chloroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)methyl]-4-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzamide
  • 4-tert-Butylphenylboronic acid
  • Lilial (3-(4-tert-butylphenyl)-2-methylpropanal)

Uniqueness

N-[(4-tert-butylphenyl)methyl]-4-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and chloro groups influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

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